molecular formula C12H17F3N2O B1649006 N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine CAS No. 801190-26-1

N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine

Cat. No.: B1649006
CAS No.: 801190-26-1
M. Wt: 262.27 g/mol
InChI Key: OBIZVGDSBJAAHF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their structure and function. The phenoxypropyl chain provides additional flexibility and binding interactions .

Comparison with Similar Compounds

N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine can be compared with similar compounds such as:

    N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-diethylamine: This compound has diethyl groups instead of dimethyl groups, which may affect its binding properties and biological activity.

    N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dipropylamine: The dipropyl groups provide increased steric hindrance, potentially altering the compound’s interactions with target proteins.

    N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dibutylamine: The dibutyl groups further increase the compound’s lipophilicity, which may enhance its membrane permeability.

Properties

IUPAC Name

4-[3-(dimethylamino)propoxy]-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N2O/c1-17(2)6-3-7-18-9-4-5-11(16)10(8-9)12(13,14)15/h4-5,8H,3,6-7,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIZVGDSBJAAHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC(=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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